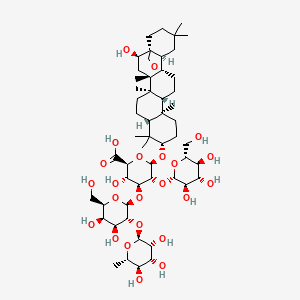
Teneligliptin D8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Teneligliptin is a pharmaceutical drug used for the treatment of type 2 diabetes mellitus . It belongs to the class of anti-diabetic drugs known as dipeptidyl peptidase-4 inhibitors or "gliptins" . It has been investigated for the treatment of Type 2 Diabetes Mellitus .
Molecular Structure Analysis
Teneligliptin is a potent, selective, and long-lasting DPP-4 inhibitor with a half-life of approximately 24 hours . It is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted from the kidney in an unchanged form .Chemical Reactions Analysis
Teneligliptin is a dipeptide peptidase-4 (DPP-4) inhibitor that belongs to the third generation, used in the management of type 2 diabetes . It inhibits human DPP-4 enzyme activity .Physical And Chemical Properties Analysis
Teneligliptin is a potent, selective, and long-lasting DPP-4 inhibitor with a half-life of approximately 24 hours . It is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted from the kidney in an unchanged form .Aplicaciones Científicas De Investigación
Treatment of Type 2 Diabetes Mellitus (T2DM)
Teneligliptin D8 is used in the treatment of type 2 diabetes mellitus (T2DM). It has been found to be effective and safe for patients with T2DM, both as monotherapy and as add-on therapy .
Weight Management
Studies have shown that Teneligliptin treatment is associated with weight gain . However, the weight gain was not significant when compared to placebo .
Improvement in Fasting Plasma Glucose (FPG) Levels
Add-on therapy with Teneligliptin showed significant improvement in FPG mg/dl levels .
Improvement in Homeostatic Model Assessment (HOMA) Parameters
Teneligliptin has been found to improve HOMA-β (WMD 7.91; 95% CI 5.38–10.45) and HOMA-IR (WMD − 0.27; 95% CI − 0.46 to − 0.07) .
Improvement in Glycated Hemoglobin (HbA1c) Levels
The improvement in HbA1c was greater with monotherapy (WMD − 8.88 mmol/mol; 95% CI − 9.59 to − 8.08 mmol/mol) .
Risk of Hypoglycemia
There was no significant risk of any hypoglycemia with Teneligliptin compared to placebo. However, the risk was 1.84 times high when combined with other glycemic agents .
Cardiovascular Safety
The risk of cardiovascular events was comparable, regardless of treatment duration when compared to placebo or any other active comparator .
Future Research Directions
While Teneligliptin is an effective and safe therapeutic option for patients with T2DM, additional large-scale, high-quality, long-term follow-up clinical trials with diverse ethnic populations are required to confirm its long-term efficacy and safety .
Safety And Hazards
Propiedades
IUPAC Name |
[(2S,4S)-4-[2,2,3,3,5,5,6,6-octadeuterio-4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-/m0/s1/i7D2,8D2,9D2,10D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRQANOPCQRCME-POOPOPQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1[C@H]2C[C@H](NC2)C(=O)N3CCSC3)([2H])[2H])([2H])[2H])C4=CC(=NN4C5=CC=CC=C5)C)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Teneligliptin D8 | |
Q & A
Q1: What is the purpose of using teneligliptin D8 in this research?
A1: Teneligliptin D8 serves as an internal standard in the LC-MS/MS method. [] Internal standards are crucial in analytical chemistry to improve the accuracy and reliability of quantitative measurements. They help correct for variations during sample preparation and analysis.
Q2: How does the method differentiate between teneligliptin and teneligliptin D8?
A2: The method utilizes mass spectrometry (MS/MS) for detection and quantification. Teneligliptin and teneligliptin D8 have different masses due to the presence of deuterium isotopes in teneligliptin D8. The MS/MS method can distinguish these mass differences, allowing for the specific measurement of each compound even when present in the same sample. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

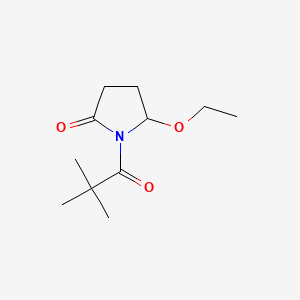
![(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B591395.png)

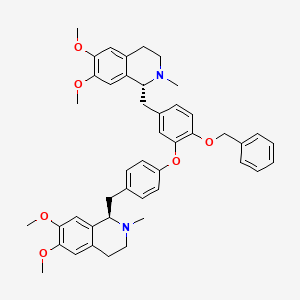
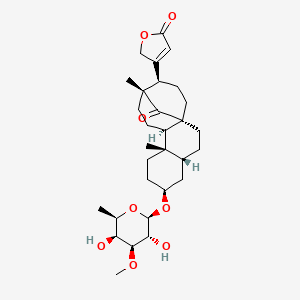

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2R,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B591401.png)
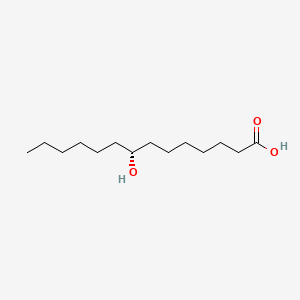
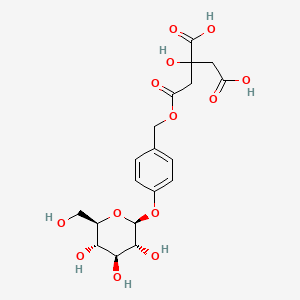
![Periplogenin 3-[O-beta-glucopyranosyl-(1-->4)-beta-sarmentopyranoside]](/img/structure/B591409.png)
![[(1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate](/img/structure/B591411.png)
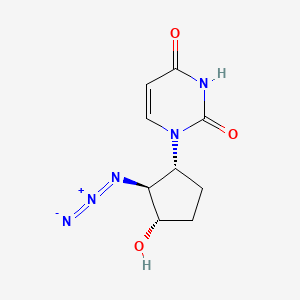
![Bis(2-ethylhexoxy)-oxophosphanium;[hydroxy(octoxy)phosphoryl] octyl hydrogen phosphate;propan-2-ol;titanium](/img/structure/B591416.png)
